molecular formula C18H25ClN2O B3102370 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride CAS No. 141682-00-0

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride

Cat. No.: B3102370
CAS No.: 141682-00-0
M. Wt: 320.9 g/mol
InChI Key: XKPQJAXLKMXJDZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride is a tetracyclic compound featuring a pyrazine ring fused to a carbazole scaffold. The isobutoxy substituent at the 8-position distinguishes it from other derivatives in this class. Its molecular formula is C₁₉H₂₆ClN₂O, with a molecular weight of 333.88 g/mol (calculated based on substituent analysis). The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological applications .

Pirlindole is known to inhibit neuronal noradrenaline uptake and exhibit reversible monoamine oxidase (MAO) inhibition . The isobutoxy group may modulate lipophilicity, affecting blood-brain barrier penetration or receptor binding kinetics.

Properties

IUPAC Name

12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16;/h6-7,10,12,16,19H,3-5,8-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQJAXLKMXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazino-carbazole core is a common scaffold among antidepressants and bioactive molecules. Key derivatives include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Features References
Pirlindole (8-Methyl derivative) -CH₃ (8) C₁₅H₁₈ClN₂ 262.8 Antidepressant; MAO-A inhibition, noradrenaline reuptake inhibition
8-Isopropyl derivative -CH(CH₃)₂ (8) C₁₇H₂₃ClN₂ 290.84 Structural analog; potential enhanced lipophilicity
2-Hydroxyethyl derivative (2a) -CH₂CH₂OH (2) C₁₆H₂₀ClN₂O 291.8 Intermediate for further functionalization; reduced MAO activity vs. pirlindole
3-Ethyl derivative -CH₂CH₃ (3) C₁₇H₂₂ClN₂ 284.8 Synthesized via alkylation; uncharacterized bioactivity
8-Cyclohexyl derivative -C₆H₁₁ (8) C₂₀H₂₆ClN₂ 344.9 Bulkier substituent; likely reduced CNS penetration

Key Differences and Trends

Substituent Effects on Bioactivity :

  • Methyl vs. Isobutoxy : The 8-methyl group in pirlindole balances lipophilicity and steric effects, enabling MAO-A inhibition. The isobutoxy group in the target compound may enhance lipophilicity but could reduce binding affinity due to increased steric hindrance .
  • Hydroxyethyl vs. Alkyl Chains : The 2-hydroxyethyl derivative (2a) is a precursor for O-tosylation/chlorination, enabling the synthesis of charged intermediates. This group reduces MAO inhibition compared to pirlindole, highlighting the importance of the 8-position for activity .

Synthetic Accessibility: Pirlindole derivatives are typically synthesized via tosylation/chlorination of ethanolamine intermediates (e.g., 2a → chloride salts) . Bulkier substituents (e.g., cyclohexyl) require specialized coupling reagents, as seen in derivatives from LookChem’s synthetic routes .

Pharmacokinetic Considerations :

  • Hydrochloride salts (e.g., pirlindole and the target compound) improve aqueous solubility, aiding oral absorption.
  • The 8-isopropyl derivative’s higher molecular weight (290.84 vs. 262.8 for pirlindole) may prolong half-life but reduce CNS availability .

Contradictions and Limitations

  • and list conflicting molecular weights for similar compounds, likely due to salt vs. free base discrepancies.
  • Limited data on the target compound’s specific bioactivity necessitate extrapolation from structural analogs.

Biological Activity

8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride is a compound belonging to the carbazole family, known for its diverse biological activities. Carbazoles and their derivatives have been extensively studied due to their potential therapeutic applications in various fields including oncology, neurology, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Chemical Formula C₁₃H₁₈ClN₃O
Molecular Weight 255.75 g/mol
IUPAC Name This compound

Antitumor Activity

Research has shown that carbazole derivatives exhibit significant antitumor properties. Various studies have demonstrated that compounds similar to this compound possess the ability to inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Case Study:
A study involving carbazole-based amides indicated promising viability inhibitory activity against HepG2 and A875 cancerous cell lines. The findings suggested that modifications in the carbazole structure could enhance cytotoxicity while reducing toxicity towards normal cells .

Antimicrobial Properties

Carbazole derivatives have also been investigated for their antimicrobial effects. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with DNA replication processes .

Research Findings:
In a study assessing various carbazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain substitutions on the carbazole nucleus significantly enhanced antimicrobial activity. The presence of nitrogen-containing hetero-aromatic structures was particularly beneficial .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are multifaceted:

  • Antioxidant Activity: Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: Some studies indicate that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Safety and Toxicology

While the biological activities are promising, it is crucial to assess the safety profiles of these compounds. Preliminary studies suggest that certain carbazole derivatives exhibit low toxicity towards normal human cells; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use column chromatography with gradients of light petroleum and dichloromethane to isolate the compound, as demonstrated in similar carbazole derivatives (78% yield achieved) .
  • Optimize reaction time and temperature using real-time monitoring (e.g., TLC or in situ FTIR) to minimize side reactions.
  • Select solvents with appropriate polarity (e.g., DMF for nucleophilic substitutions) to enhance reaction kinetics and product distribution .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

  • ¹H NMR and ¹³C NMR for backbone structure confirmation, focusing on carbazole ring protons (δ 7.8–8.1 ppm) and isobutoxy group splitting patterns .
  • IR spectroscopy to validate functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the ether linkage) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight with <5 ppm error .

Q. How can researchers determine the compound’s solubility profile for in vitro assays?

Methodological Answer:

  • Test solubility in solvents of varying polarity (e.g., DMSO, ethanol, water) using dynamic light scattering (DLS) to detect aggregation .
  • Prepare stock solutions in DMSO (≤1% v/v in final assays) to avoid cytotoxicity .

Q. What strategies are effective for analyzing the compound’s stability under experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .
  • Use LC-MS to identify hydrolysis or oxidation byproducts, particularly at the pyrazine ring or isobutoxy group .

Q. How should researchers design dose-response studies to evaluate biological activity?

Methodological Answer:

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.
  • Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Employ density functional theory (DFT) to calculate electron density maps for the carbazole core, identifying nucleophilic/electrophilic sites .
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins, prioritizing residues with hydrogen-bonding potential (e.g., Ser, Tyr) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

  • Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Analyze structural analogs (e.g., substituent effects on pyrazino-carbazole derivatives) to identify activity cliffs .

Q. What experimental approaches elucidate the compound’s reaction mechanism in catalytic processes?

Methodological Answer:

  • Use isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to track bond cleavage sites.
  • Perform kinetic isotope effect (KIE) experiments to distinguish between concerted or stepwise mechanisms .

Q. How can solvent effects on reaction kinetics be systematically investigated?

Methodological Answer:

  • Apply a Design of Experiments (DoE) approach to test solvent polarity (e.g., using Kamlet-Taft parameters) and dielectric constants .
  • Correlate reaction rates with solvent properties using multivariate regression analysis .

Q. What strategies address low reproducibility in synthetic protocols?

Methodological Answer:

  • Standardize purification methods (e.g., automated flash chromatography) and reagent sources .
  • Use reaction monitoring tools (e.g., ReactIR) to identify critical process parameters (CPPs) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Reactant of Route 2
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.